molecular formula C11H16IN B130430 1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane CAS No. 141817-19-8

1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane

Cat. No. B130430
M. Wt: 289.16 g/mol
InChI Key: XNLVEGLGFMXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane, commonly known as 2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1975 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,

Mechanism Of Action

The exact mechanism of action of 2C-I is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2C-I include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, altered perception of time and space, and changes in mood and thought processes. These effects are similar to those of other psychedelic drugs such as LSD and psilocybin.

Advantages And Limitations For Lab Experiments

One advantage of using 2C-I in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one limitation is the potential for abuse and the lack of standardized dosing protocols.

Future Directions

There are several future directions for research on 2C-I. One area of interest is its potential therapeutic effects in treating mental health disorders. Additionally, more research is needed to fully understand the mechanism of action of 2C-I and its effects on the brain. Finally, there is a need for the development of standardized dosing protocols and safety guidelines for the use of 2C-I in lab experiments.

Synthesis Methods

The synthesis of 2C-I involves the reaction of 2,5-dimethyl-4-iodophenylacetonitrile with 2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. This method was first described by Shulgin in his book, PiHKAL (Phenethylamines I Have Known And Loved).

Scientific Research Applications

2C-I has been studied for its potential therapeutic effects in treating various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. Additionally, 2C-I has been used in research to study the neural mechanisms of consciousness and perception.

properties

CAS RN

141817-19-8

Product Name

1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane

Molecular Formula

C11H16IN

Molecular Weight

289.16 g/mol

IUPAC Name

1-(4-iodo-2,5-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H16IN/c1-7-5-11(12)8(2)4-10(7)6-9(3)13/h4-5,9H,6,13H2,1-3H3

InChI Key

XNLVEGLGFMXLAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C)CC(C)N

Canonical SMILES

CC1=CC(=C(C=C1I)C)CC(C)N

synonyms

1-(2,5-dimethyl-4-iodophenyl)-2-aminopropane
2,5-dimethyl-4-iodo-alpha-methylbenzeneethanamine
2,5-dimethyl-4-iodo-alpha-methylphenethylamine
2,5-dimethyl-4-iodoamphetamine
2,5-dimethyl-4-iodophenylisopropylamine
DMIPAP

Origin of Product

United States

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